molecular formula C10H12N2O2 B2561511 2-Benzoimidazol-1-yl-1-methoxy-ethanol CAS No. 960050-01-5

2-Benzoimidazol-1-yl-1-methoxy-ethanol

Cat. No.: B2561511
CAS No.: 960050-01-5
M. Wt: 192.218
InChI Key: XUEDIWZFQDZYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoimidazol-1-yl-1-methoxy-ethanol is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It is characterized by the presence of a benzimidazole ring fused to a methoxyethanol moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoimidazol-1-yl-1-methoxy-ethanol typically involves the reaction of benzimidazole with methoxyethanol under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzoimidazol-1-yl-1-methoxy-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which have applications in pharmaceuticals and other industries .

Scientific Research Applications

2-Benzoimidazol-1-yl-1-methoxy-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoimidazol-1-yl-1-methoxy-ethanol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzimidazol-1-yl)-1-methoxyethanol
  • 2-(Benzimidazol-1-yl)-1-ethanol
  • 2-(Benzimidazol-1-yl)-1-propanol

Uniqueness

2-Benzoimidazol-1-yl-1-methoxy-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-methoxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)6-12-7-11-8-4-2-3-5-9(8)12/h2-5,7,10,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEDIWZFQDZYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C=NC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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